3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic compound belonging to the pyrrole family, characterized by a pyrrole ring with two 3,4-dimethoxyphenyl substituents at the 3 and 4 positions. Its chemical formula is , and it has a molecular weight of approximately 342.34 g/mol. The structure features a conjugated system that contributes to its potential biological activities and chemical reactivity.
Research indicates that compounds similar to 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione exhibit various biological activities:
The synthesis of 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions:
For instance, one method involves reacting 3,4-dimethyl-1H-pyrrole-2-carboxylic acid derivatives with substituted phenols under acidic conditions to yield the target compound .
The unique structure and properties of 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione make it suitable for various applications:
Interaction studies are crucial for understanding how 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione interacts with biological systems:
Several compounds share structural similarities with 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,4-Bis(4-methoxyphenyl)-1H-pyrrole-2,5-dione | Structure | Contains only para-methoxy substitutions; potential differences in biological activity due to substitution pattern. |
| 3-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | Structure | Has a single methoxy substitution; simpler structure may lead to different reactivity. |
| 3-(2-Hydroxyphenyl)-1H-pyrrole-2,5-dione | Structure | Hydroxy group may enhance solubility and alter interaction with biological targets. |
Uniqueness: The dual presence of dimethoxy groups on phenyl rings in 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione enhances its electron-rich character compared to other similar compounds. This characteristic may contribute to its distinct biological activities and reactivity patterns.
The systematic IUPAC name for this compound is 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, which precisely describes its molecular architecture. The core structure consists of a pyrrole-2,5-dione ring (a five-membered heterocycle with two ketone groups at positions 2 and 5) substituted at positions 3 and 4 with 3,4-dimethoxyphenyl groups. The numbering begins at the nitrogen atom (position 1), with ketone functionalities at positions 2 and 5.
The structural formula (Figure 1) highlights the following features:
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₁₉NO₆ |
| Molecular weight | 369.37 g/mol |
| SMILES notation | O=C1NC(=O)C(C2=CC(=C(OC)C=C2)OC)=C(C3=CC(=C(OC)C=C3)OC)C1 |
The methoxy groups enhance the electron-rich nature of the aromatic rings, influencing the compound’s reactivity and interactions with biological targets.
This compound is cataloged under multiple synonyms and registry numbers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 653572-66-8 | |
| PubChem Substance ID | 504496492 | |
| Other Synonyms | - 1H-Pyrrole-2,5-dione, 3,4-bis(3,4-dimethoxyphenyl)- - 3,4-Di(3,4-dimethoxyphenyl)pyrrole-2,5-dione |